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molecular formula C7H11ClO3 B1626990 Neopentyl 2-chloro-2-oxoacetate CAS No. 209848-82-8

Neopentyl 2-chloro-2-oxoacetate

Cat. No. B1626990
M. Wt: 178.61 g/mol
InChI Key: GRQMQMYLDVISCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05837782

Procedure details

In this example the product was prepared in two synthetic steps. In the first step neopentyl alcohol was reacted with 50% molar excess of oxalyl chloride. Upon completion of the reaction the excess oxalyl chloride was stripped from the product at reduced pressure to produce neopentyl chlorooxalate having an assay of 100% and in a corrected yield of 92.7%. In the second step neopentyl chlorooxalate was reacted with 2,5-dimethyl-2,5-dihydroperoxyhexane, in the presence of pyridine, to yield the product as described below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:7](Cl)(=[O:11])[C:8]([Cl:10])=[O:9]>>[C:8]([Cl:10])(=[O:9])[C:7]([O:6][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)OCC(C)(C)C)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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